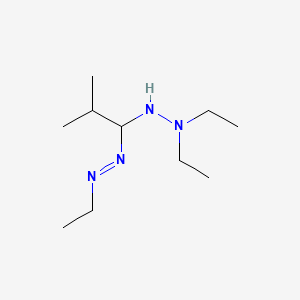
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan is an organic compound with the molecular formula C10H24N4. It belongs to the class of formazans, which are known for their vivid colors and are often used as dyes or indicators in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan typically involves the reaction of hydrazine derivatives with aldehydes or ketones. One common method is the condensation of 1,5,5-triethyl-3-isopropyl-2,4-dihydro-1H-pyrazole-3-carbaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted formazans depending on the nucleophile used.
Scientific Research Applications
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan has several applications in scientific research:
Chemistry: Used as a dye or indicator in titrations and other analytical methods.
Biology: Employed in assays to measure cell viability and proliferation.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various chemical and biological assays. The molecular targets and pathways involved include interactions with cellular enzymes and proteins that facilitate its redox activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-isopropyl-5,5-dimethyl-3,4-dihydroformazan
- 1-Ethyl-5,5-diisopropyl-3-methyl-3,4-dihydroformazan
- 1,5,5-Triethyl-3-methyl-3,4-dihydroformazan
Uniqueness
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its triethyl and isopropyl groups provide steric hindrance, affecting its reactivity and stability compared to other formazans .
Properties
CAS No. |
59856-62-1 |
|---|---|
Molecular Formula |
C10H24N4 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,1-diethyl-2-[1-(ethyldiazenyl)-2-methylpropyl]hydrazine |
InChI |
InChI=1S/C10H24N4/c1-6-11-12-10(9(4)5)13-14(7-2)8-3/h9-10,13H,6-8H2,1-5H3 |
InChI Key |
URZKYFUVOOYNIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC(C(C)C)NN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


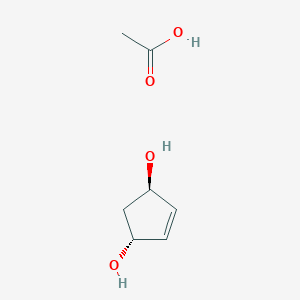
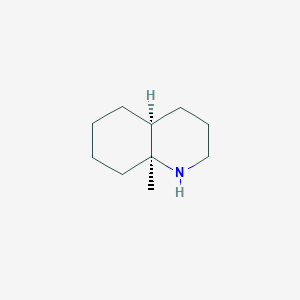
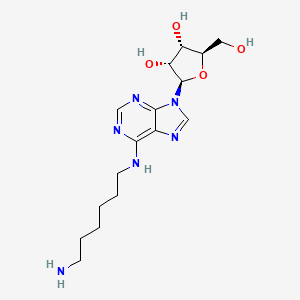
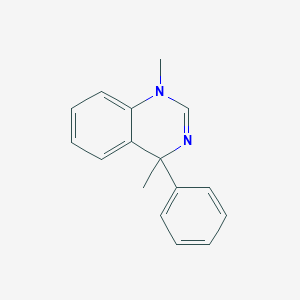
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
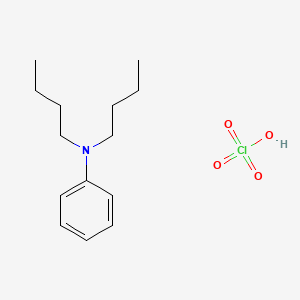
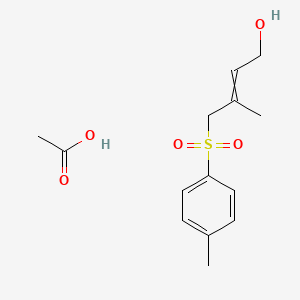
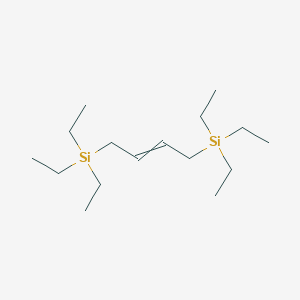
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)
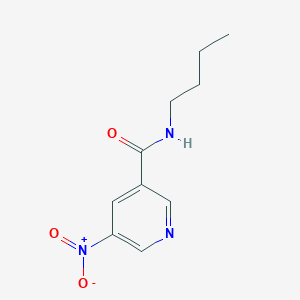
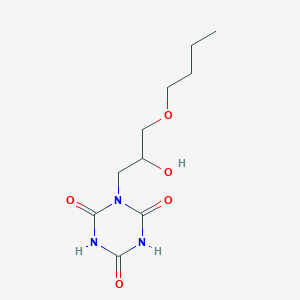
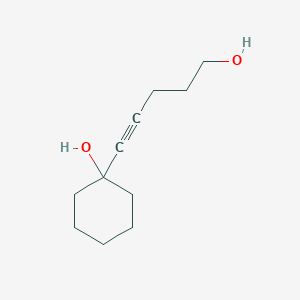
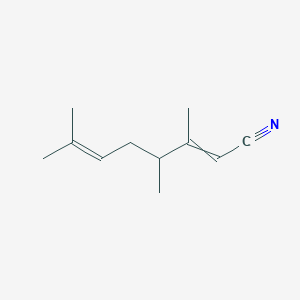
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
